9-(1-Phenylethyl)anthracene
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H18 |
|---|---|
Molecular Weight |
282.4g/mol |
IUPAC Name |
9-(1-phenylethyl)anthracene |
InChI |
InChI=1S/C22H18/c1-16(17-9-3-2-4-10-17)22-20-13-7-5-11-18(20)15-19-12-6-8-14-21(19)22/h2-16H,1H3 |
InChI Key |
WYIIKFSEDDWAFW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 9 1 Phenylethyl Anthracene and Its Stereoisomers
Regiospecific C-9 Functionalization Strategies of Anthracene (B1667546)
Achieving selective functionalization at the C-9 position of the anthracene nucleus is a foundational step in the synthesis of 9-(1-phenylethyl)anthracene. The inherent reactivity of the C-9 and C-10 positions of anthracene makes them susceptible to electrophilic substitution and other transformations. Various methods have been developed to introduce substituents specifically at the C-9 position, setting the stage for the subsequent attachment of the phenylethyl moiety.
Organometallic Coupling Reactions (e.g., Suzuki, Sonogashira adaptations for chiral precursors)
Organometallic coupling reactions are powerful tools for forming carbon-carbon bonds and have been adapted for the synthesis of 9-substituted anthracenes.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound and an organohalide, is a versatile method for creating C-C bonds. pressbooks.publibretexts.org In the context of synthesizing 9-substituted anthracenes, this typically involves the coupling of a 9-anthracene-boronic acid or its ester with a suitable halide, or conversely, coupling 9-bromoanthracene (B49045) with an appropriate boronic acid. researchgate.netresearchgate.netdiva-portal.org For the synthesis of precursors to this compound, a common strategy is the Suzuki coupling of 9,10-dibromoanthracene (B139309) with an arylboronic acid. researchgate.netdiva-portal.org This reaction has been instrumental in preparing a variety of 9,10-diarylanthracene derivatives. researchgate.netrsc.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| 10-(2-naphthyl)anthracene-9-boronic acid | 1-(3-iodophenyl)naphthalene derivatives | Pd catalyst | 9-(2-naphthyl)-10-(3-(1-naphthyl)phenyl)anthracene derivatives | rsc.org |
| 9,10-dibromoanthracene | Aryl boronic acids | Palladium(0) catalyst | 9,10-diarylanthracenes | researchgate.net |
| 1,8-dichloroanthracene | Arylboronic acids | Pd-PEPPSI-iPr | 1,8-diarylanthracenes | beilstein-journals.org |
Sonogashira Coupling: The Sonogashira coupling reaction provides a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgchemeurope.com This reaction is particularly useful for introducing alkynyl groups at the C-9 position of anthracene, which can then be further elaborated. The reaction is typically carried out under mild, basic conditions. wikipedia.orgchemeurope.com For instance, 2-substituted anthracenes can be prepared starting from brominated anthracene derivatives via a Sonogashira cross-coupling with trimethylsilylacetylene, followed by deprotection. acs.org
Nucleophilic Addition Pathways to Anthracene-9-carboxaldehyde
An alternative and widely used approach to C-9 functionalization involves nucleophilic addition to anthracene-9-carboxaldehyde. This aldehyde is readily prepared through methods like the Vilsmeier-Haack reaction on anthracene. wikipedia.orgorgsyn.orggoogle.com
The synthesis of this compound can be envisioned through the reaction of a phenylethyl nucleophile with anthracene-9-carboxaldehyde. A common method involves the use of a Grignard reagent. For example, the addition of a phenylethylmagnesium halide to anthracene-9-carboxaldehyde would yield a secondary alcohol, 9-(1-hydroxy-1-phenylethyl)anthracene. Subsequent reduction of the hydroxyl group would lead to the target molecule. The Grignard reaction with aldehydes is a classic and effective method for forming carbon-carbon bonds and creating secondary alcohols. arkat-usa.orgadichemistry.com
Another important reaction is the Wittig reaction, which can be used to form an alkene that can then be reduced. wpmucdn.com For instance, the reaction of benzyltriphenylphosphonium (B107652) ylide with 9-anthraldehyde (B167246) produces trans-9-(2-phenylethenyl)anthracene. wpmucdn.comrsc.orgmissouri.edu This product can then be hydrogenated to yield this compound. The Wittig reaction is known for its ability to form carbon-carbon double bonds with stereoselectivity. wpmucdn.com
Enantioselective Synthesis of this compound
The synthesis of specific enantiomers of this compound requires asymmetric synthesis techniques. These methods aim to control the stereochemistry at the chiral center of the phenylethyl group.
Chiral Auxiliary-Mediated Asymmetric Transformations (e.g., Diels-Alder reactions with chiral anthracene templates)
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com In the context of anthracene chemistry, chiral anthracene templates have proven to be effective in controlling stereochemistry. nih.govresearchgate.net These templates are often used in Diels-Alder reactions to prepare enantiomerically pure compounds. nih.govresearchgate.netminciencias.gov.conih.govacs.org
The strategy involves attaching a chiral auxiliary to the anthracene core, performing a diastereoselective reaction, and then removing the auxiliary. For example, a chiral auxiliary derived from levoglucosenone (B1675106) has been used in asymmetric Diels-Alder reactions. conicet.gov.ar The reaction of (R)-9-(1-phenylethyl)aminoanthracene with maleic anhydride (B1165640) has been studied, demonstrating the influence of the chiral amine on the diastereoselectivity of the Diels-Alder cycloaddition. nih.govacs.orgresearchgate.net The stereochemical outcome is influenced by factors such as the antiperiplanar arrangement of substituents relative to the incoming dienophile. nih.govacs.org
| Chiral Anthracene Template | Dienophile | Major Diastereomer | Key Factor | Reference |
| (R)-9-(1-methoxyethyl)anthracene | Maleic anhydride | A | CH3 group is antiperiplanar to the approaching dienophile | nih.govacs.org |
| (S)-9-(1-methoxy-2,2,2-trifluoroethyl)anthracene | Maleic anhydride | A | CF3 group is antiperiplanar to the approaching dienophile | nih.govacs.org |
| (R)-9-(1-phenylethyl)aminoanthracene | Maleic anhydride | B | Nitrogen lone pair is antiperiplanar to the incoming dienophile | nih.govacs.orgresearchgate.net |
Asymmetric Catalysis in Carbon-Carbon Bond Formation Leading to the Phenylethyl Moiety
Asymmetric catalysis is a powerful strategy for enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. libretexts.org This approach can be applied to the formation of the carbon-carbon bond that creates the chiral center in this compound.
Palladium-catalyzed asymmetric allylic alkylation is a well-established method for enantioselective C-C bond formation. nih.govrsc.org While direct application to the synthesis of this compound is not explicitly detailed in the provided context, the principles can be extended. For example, a reaction could be designed where a nucleophile derived from anthracene attacks a prochiral allylic substrate in the presence of a chiral palladium catalyst.
Another approach involves the asymmetric reduction of a precursor ketone. The synthesis of 9-(1-hydroxy-1-phenylethyl)anthracene via a Grignard reaction, as mentioned earlier, would produce a racemic alcohol. This alcohol could potentially be resolved, or the precursor ketone, 9-(phenylacetyl)anthracene, could be asymmetrically reduced using a chiral reducing agent or a catalyst to produce one enantiomer of the alcohol preferentially.
Diastereoselective Synthesis of Advanced this compound Derivatives
The principles of stereocontrol can be extended to the synthesis of more complex derivatives of this compound, where multiple stereocenters are present. Diastereoselective synthesis in this context aims to control the relative stereochemistry of these centers.
Chiral anthracene templates are particularly useful for diastereoselective synthesis. rsc.orgnih.gov The diastereoselectivity of Diels-Alder reactions using these templates has been explored using density functional theory (DFT) to understand the factors controlling the stereochemical outcome. nih.govnih.gov For instance, in the reaction of (R)-9-(1-phenylethyl)aminoanthracene with maleic anhydride, the formation of diastereomer B as the major product is attributed to the planar geometry around the nitrogen in the transition state, with the nitrogen lone pair antiperiplanar to the incoming dienophile. nih.govacs.org Such detailed mechanistic understanding allows for the rational design of syntheses to favor a specific diastereomer.
Methodologies for Enantiomeric Resolution and Separation of this compound
The resolution of enantiomers is a critical process in stereochemistry, enabling the isolation of pure stereoisomers from a racemic mixture. For a chiral molecule like this compound, which possesses a stereocenter at the benzylic position of the phenylethyl group, separation into its (R) and (S) enantiomers is essential for stereospecific studies and applications. The methodologies for this separation are sophisticated and primarily hinge on creating a chiral environment that differentiates between the two enantiomers. This is achieved either transiently, as in chiral chromatography, or through the formation of stable, separable diastereomers.
Advanced Chiral Chromatographic Techniques (e.g., HPLC with chiral stationary phases)
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. ucf.edu The principle lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different energies of formation. researchgate.net This results in different retention times for each enantiomer, allowing for their separation. ucf.edu
For the enantioseparation of this compound, the selection of an appropriate CSP is paramount. The molecule's structure, featuring a large, planar aromatic anthracene system and a chiral phenylethyl group, suggests that interactions such as π-π stacking, hydrogen bonding, dipole-dipole interactions, and steric hindrance will play a crucial role in chiral recognition. researchgate.net
While specific studies detailing the HPLC-based resolution of this compound are not extensively available, established CSPs for the separation of aromatic and related chiral compounds would be the primary candidates for method development. Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209), are highly effective for a broad range of racemates, including aromatic compounds. researchgate.netup.pt For instance, amylose tris[(S)-1-phenylethylcarbamate] has been successfully used for separating the enantiomers of various compounds, and its structural similarity to the substituent of the target molecule suggests potential efficacy. nih.gov Pirkle-type CSPs, which are based on smaller chiral molecules with π-acidic or π-basic aromatic rings, are also well-suited for separating aromatic compounds through π-π interactions. researchgate.net
The development of a successful separation method would involve screening various CSPs and optimizing the mobile phase composition. Normal-phase HPLC, using eluents like hexane (B92381) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is commonly employed for separations on polysaccharide and Pirkle-type columns. researchgate.netmdpi.com The choice and concentration of the alcohol modifier can significantly influence the retention times and the resolution factor.
Table 1: Potential Chiral Stationary Phases and Conditions for HPLC Separation of this compound Enantiomers
| Chiral Stationary Phase (CSP) Type | Example of Commercial Column | Chiral Selector | Typical Mobile Phase | Probable Interaction Mechanism |
|---|---|---|---|---|
| Polysaccharide-based (Amylose) | Chiralpak® AS-H | Amylose tris[(S)-1-phenylethylcarbamate] | Hexane/Isopropanol | π-π stacking, H-bonding, Steric hindrance |
| Polysaccharide-based (Cellulose) | Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | π-π stacking, H-bonding, Steric hindrance |
| Pirkle-type (π-acceptor) | Regis® (S,S)-Whelk-O® 1 | (S,S)-3,5-Dinitrobenzoyl-1,2-diaminocyclohexane | Hexane/Isopropanol/Acetonitrile | π-π stacking, H-bonding, Dipole-dipole |
| Immobilized Polysaccharide | Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) | Broad solvent compatibility | π-π stacking, H-bonding, Steric hindrance |
The optimization process would also consider parameters such as flow rate and column temperature, as these can affect the efficiency and selectivity of the separation. researchgate.net Thermodynamic studies, by analyzing the effect of temperature on retention and separation factors, can provide insights into the chiral recognition mechanism, indicating whether the process is driven by enthalpy or entropy. mdpi.com
Diastereomeric Salt Formation and Crystallization Protocols
A classical and highly effective method for resolving racemates, particularly on a preparative scale, is through the formation of diastereomeric salts. chemrxiv.org This method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. tandfonline.com If the racemate has a basic functional group, a chiral acid is used as the resolving agent, and vice versa. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. tandfonline.comazom.com This difference in solubility allows for their separation by fractional crystallization. researchgate.net
For this compound, assuming it possesses a basic nitrogen atom within the phenylethyl moiety (e.g., 9-(1-amino-1-phenylethyl)anthracene), it can be resolved using a variety of commercially available chiral acids. The reaction of the racemic base with an enantiomerically pure acid, such as (R,R)-(+)-tartaric acid or (S)-(+)-mandelic acid, in a suitable solvent yields a mixture of two diastereomeric salts: [(R)-base·(R,R)-acid] and [(S)-base·(R,R)-acid].
The key to a successful resolution is the selection of an appropriate solvent system where one of the diastereomeric salts is significantly less soluble than the other. This allows the less soluble salt to crystallize selectively from the solution. The precipitated salt is then isolated by filtration. The enantiomerically pure base can be recovered from the crystallized salt by treatment with a base (e.g., sodium hydroxide) to neutralize the resolving agent. researchgate.net The other enantiomer can often be recovered from the mother liquor. beilstein-journals.org
The efficiency of the resolution depends on several factors, including the choice of the resolving agent, the solvent, the temperature of crystallization, and the concentration of the salts. science.gov A systematic screening of different chiral acids and solvents is typically necessary to identify the optimal conditions for achieving high diastereomeric and enantiomeric excess. Current time information in Bangalore, IN.
Table 2: Common Chiral Resolving Agents and Solvents for Diastereomeric Salt Crystallization
| Resolving Agent Class | Specific Example | Target Functionality in Analyte | Common Solvents for Crystallization |
|---|---|---|---|
| Chiral Carboxylic Acids | (R,R)-(+)-Tartaric Acid | Basic amine | Ethanol, Methanol, Water, Acetone |
| (S)-(+)-Mandelic Acid | Basic amine | Isopropanol, Acetonitrile, Ethyl acetate | |
| (1S)-(+)-10-Camphorsulfonic acid | Basic amine | Ethanol, Acetone | |
| N-Acetyl-L-phenylalanine | Basic amine | Methanol/Water mixtures |
While specific protocols for this compound are not detailed in the literature, the principles of diastereomeric salt formation provide a robust and scalable strategy for its enantiomeric resolution. The process involves methodical experimentation to find the right combination of resolving agent and solvent that maximizes the solubility difference between the diastereomeric salts. aocs.org
Advanced Spectroscopic and Crystallographic Techniques for Structural and Stereochemical Elucidation of 9 1 Phenylethyl Anthracene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 9-(1-phenylethyl)anthracene. Beyond simple confirmation of the carbon-hydrogen framework, specialized NMR techniques can probe the molecule's subtle stereochemical and dynamic properties. The introduction of the 1-phenylethyl substituent at the C9 position breaks the inherent symmetry of the anthracene (B1667546) core, leading to complex and informative NMR spectra where all aromatic protons are chemically non-equivalent. umich.edu
To determine the enantiomeric purity of a sample of this compound, NMR spectroscopy can be utilized in conjunction with a chiral solvating agent (CSA). Enantiomers are indistinguishable in a standard achiral NMR solvent, but in the presence of a single enantiomer of a CSA, they form transient, diastereomeric solvated complexes. wikipedia.org These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers in the original sample. wikipedia.org
A particularly relevant CSA for this purpose is (R)- or (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol, also known as Pirkle's alcohol. wikipedia.orgbates.eduunibo.it This reagent is effective due to its ability to form intermolecular interactions, likely π-π stacking between its anthracene ring and the aromatic systems of the analyte, creating a distinct chiral environment. wikipedia.org When a racemic sample of this compound is dissolved with an enantiopure form of Pirkle's alcohol, key proton signals of the (R)- and (S)-enantiomers become resolved. The methine (CH) or methyl (CH₃) protons of the phenylethyl side chain are particularly sensitive probes for this differentiation. The relative integration of the separated signals provides a direct measure of the enantiomeric excess (ee).
Table 1: Representative ¹H NMR Data for Enantiomeric Resolution using a Chiral Solvating Agent (CSA)
| Analyte Proton | Chemical Shift (δ) without CSA (ppm) | Expected Chemical Shift (δ) with CSA (ppm) | Chemical Shift Non-equivalence (Δδ) (ppm) |
| (R)-Enantiomer CH₃ | 1.85 (d) | 1.83 (d) | 0.04 |
| (S)-Enantiomer CH₃ | 1.85 (d) | 1.87 (d) | |
| (R)-Enantiomer CH | 5.50 (q) | 5.48 (q) | 0.05 |
| (S)-Enantiomer CH | 5.50 (q) | 5.53 (q) | |
| Note: Data are hypothetical and for illustrative purposes to demonstrate the expected splitting upon addition of a CSA like Pirkle's alcohol. |
The complexity of the ¹H NMR spectrum of this compound, with its numerous overlapping aromatic signals, necessitates the use of two-dimensional (2D) NMR techniques to achieve full signal assignment.
COSY (Correlation Spectroscopy) is used to identify scalar-coupled protons (typically those separated by two or three bonds), establishing the connectivity within the phenyl and anthracene ring systems.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for establishing the connection of the phenylethyl side chain to the C9 position of the anthracene core.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are paramount for conformational analysis. These experiments detect through-space correlations between protons that are in close proximity. For this compound, NOESY/ROESY can reveal correlations between the protons of the phenylethyl group (e.g., the ortho-protons of the phenyl ring) and the peri-protons (H1, H8) of the anthracene moiety. The presence and intensity of these cross-peaks provide direct evidence for the preferred rotational conformation (rotamer) of the phenylethyl group relative to the plane of the anthracene ring.
The bond between the anthracene C9 and the chiral carbon of the phenylethyl group is a single bond, but rotation around it can be sterically hindered. This restricted rotation can lead to the existence of stable or slowly interconverting conformers known as atropisomers. nih.govsnnu.edu.cn Atropisomerism arises when the energy barrier to rotation is high enough to allow for the isolation of individual rotamers. nih.gov
Variable Temperature (VT) NMR is the primary technique used to study these dynamic processes. nih.gov In this compound, the protons at the 1- and 8-positions of the anthracene ring are diastereotopic due to the chiral substituent. If rotation around the C9-C(phenylethyl) bond is fast on the NMR timescale (at room temperature), these protons will show an averaged signal. As the temperature is lowered, the rotation slows. If the barrier is sufficiently high, the exchange rate will become slow enough that separate signals for H1 and H8 will be observed. The temperature at which these signals merge is called the coalescence temperature (Tc), which can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process.
Studies on similar compounds, such as 9-phenylanthracene (B14458), have shown rotational barriers of approximately 21 kcal/mol. nih.gov Atropisomers are classified based on their rotational energy barrier, with "Class 1" atropisomers having barriers below ~20 kcal/mol (84 kJ/mol), leading to rapid racemization. nih.gov The expected barrier for this compound places it on the borderline, making it an interesting candidate for dynamic NMR studies to determine if it exists as a mixture of rapidly interconverting conformers or potentially stable atropisomers at low temperatures.
Table 2: Experimental Rotational Barriers for Related 9-Substituted Anthracene Compounds
| Compound | Rotational Barrier (ΔG‡) | Method |
| 9,10-bis(3-fluorophenyl)anthracene | ~21 kcal/mol | VT NMR |
| 9-(1-Naphthyl)-10-phenylanthracene | >21 kcal/mol | VT NMR |
| 1,8-Difluoro-9-(1-phenylethyl)anthracene | Not specified, but studied | Dynamic NMR |
| Source: nih.govoup.com |
Chiroptical Spectroscopy Methodologies for Absolute Configuration Determination
While NMR with chiral auxiliaries can determine enantiomeric purity, chiroptical techniques are used to assign the absolute configuration (R or S) of a pure enantiomer. These methods rely on the differential interaction of chiral molecules with polarized light.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength (Δε = εL - εR). aps.org The anthracene moiety in this compound is an intense chromophore, but it is achiral on its own. The presence of the chiral 1-phenylethyl group perturbs the electronic transitions of the anthracene system, inducing a CD signal, known as a Cotton effect.
The absolute configuration is determined by comparing the experimental ECD spectrum with a spectrum predicted by quantum-chemical calculations (typically Time-Dependent Density Functional Theory, or TD-DFT). unibo.it A theoretical spectrum is calculated for one specific enantiomer (e.g., the S-form). If the calculated spectrum matches the experimental spectrum in terms of the signs and relative intensities of the Cotton effects, the absolute configuration of the experimental sample is assigned as S. If the experimental spectrum is a mirror image of the calculated one, the configuration is R. This approach has been successfully applied to related chiral molecules containing anthracene-like cores. oup.com
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD. bruker.com It measures the differential absorption of left and right circularly polarized light in the vibrational transition region of the electromagnetic spectrum. bruker.comhindsinstruments.com VCD provides a detailed stereochemical fingerprint of a molecule, with signals corresponding to its various vibrational modes. hindsinstruments.com
The determination of absolute configuration using VCD follows a similar principle to ECD. acs.org The experimental VCD spectrum of an enantiomerically pure sample is measured using a specialized FT-IR spectrometer equipped with a photoelastic modulator. bruker.com Concurrently, the theoretical VCD spectrum for one enantiomer (e.g., S) is calculated using DFT. A band-for-band comparison between the experimental and theoretical spectra allows for an unambiguous assignment of the absolute configuration. acs.org VCD is particularly powerful because it is sensitive to the stereochemistry of the entire molecule, with characteristic signals often arising from C-H bending and stretching modes around the stereogenic center.
X-ray Crystallography Protocols for Solid-State Structure and Stereochemistry
A definitive elucidation of the three-dimensional atomic arrangement and absolute stereochemistry of a chiral molecule like this compound in the solid state is achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as the packing of molecules within the crystal lattice. For a chiral compound, specialized X-ray diffraction techniques are essential for the unambiguous assignment of its absolute configuration.
Single-Crystal X-ray Diffraction Data Collection and Refinement Methodologies
The initial step in the crystallographic analysis of this compound would involve the growth of high-quality single crystals suitable for diffraction experiments. The methodologies for data collection and structural refinement for organic compounds are well-established.
A suitable single crystal of this compound would be mounted on a diffractometer. The instrument is typically equipped with a radiation source, such as a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray tube, and a sensitive detector. ndl.go.jp The crystal is maintained at a low temperature, commonly 100 K, during data collection to minimize thermal vibrations of the atoms, leading to a more precise structural model.
The diffraction data, consisting of the positions and intensities of thousands of Bragg reflections, are collected by rotating the crystal in the X-ray beam. Following data collection, the raw intensities are processed, which includes corrections for various experimental factors such as Lorentz and polarization effects. ndl.go.jp
The crystal structure is then solved using direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the molecular structure. This model is subsequently refined using full-matrix least-squares techniques. In this iterative process, the atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often located from the difference Fourier maps and refined isotropically, while non-hydrogen atoms are typically refined with anisotropic displacement parameters. ndl.go.jp
Anomalous Dispersion Techniques for Absolute Configuration Assignment
For a chiral molecule such as this compound, which exists as two non-superimposable enantiomers, (R)-9-(1-phenylethyl)anthracene and (S)-9-(1-phenylethyl)anthracene, X-ray crystallography can determine the absolute configuration of a single enantiomer. This is achieved by utilizing the phenomenon of anomalous dispersion. researchgate.net
When X-rays interact with electrons, a phase shift occurs. For most atoms and X-ray wavelengths, this scattering can be treated as a simple elastic process. However, when the X-ray energy is near an absorption edge of an atom, anomalous dispersion effects become significant. This results in a breakdown of Friedel's law, which states that the intensities of the diffraction spots (h,k,l) and (-h,-k,-l) are equal. The differences in intensity between these Friedel pairs, known as Bijvoet differences, are directly related to the absolute configuration of the molecule in the crystal. researchgate.net
To determine the absolute configuration of this compound, diffraction data would be collected for a crystal of a single enantiomer. The measurement of a sufficient number of Bijvoet pairs with significant intensity differences allows for the unambiguous assignment of the correct enantiomeric form. The Flack parameter is a critical value calculated during the final stages of crystallographic refinement that indicates the correctness of the assigned absolute configuration. A Flack parameter close to zero for a given enantiomeric model confirms the assignment, while a value near one indicates that the inverted structure is correct. acs.org For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effects are weak with standard Mo Kα radiation. The use of copper radiation can enhance these effects and provide a more reliable determination of the absolute configuration. researchgate.net
Computational Chemistry and Theoretical Investigations of 9 1 Phenylethyl Anthracene
Quantum Chemical Approaches for Molecular Geometry Optimization and Electronic Structure
Quantum chemical methods are fundamental to predicting the geometric and electronic properties of 9-(1-phenylethyl)anthracene. These approaches solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy.
Density Functional Theory (DFT) has become a standard and powerful method for investigating the electronic structure of medium to large organic molecules like this compound due to its favorable balance of computational cost and accuracy. DFT calculations are instrumental in optimizing the molecular geometry to find the lowest energy (ground state) conformations. In these calculations, various starting geometries are optimized to locate energy minima on the potential energy surface, revealing the preferred spatial arrangement of the phenylethyl substituent relative to the anthracene (B1667546) plane.
A key aspect of these investigations is the determination of frontier molecular orbital energies, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.net For anthracene derivatives, the HOMO is typically a π-orbital delocalized over the anthracene core, while the LUMO is a corresponding π*-antibonding orbital. Substituents can modulate these energy levels; for instance, electron-donating groups tend to raise the HOMO energy level. kyushu-u.ac.jp
Calculations are commonly performed using hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-31G(d). ejournals.eu While specific DFT data for this compound is not prevalent in published literature, the methodology is well-established from studies on analogous substituted anthracenes. These studies show that substituents at the 9- and 10-positions significantly influence the HOMO-LUMO gap and, consequently, the optical and electronic properties of the molecule. kyushu-u.ac.jpresearcher.life
Table 1: Representative DFT-Calculated HOMO-LUMO Energies for Substituted Anthracenes This table illustrates typical values obtained for related compounds using DFT methods, providing context for the expected electronic structure of this compound.
| Compound | DFT Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |
| 9,10-bis(phenylethynyl)anthracene (B116448) derivative (4c) | B3LYP/6-31G(d) | -5.31 | -3.27 | 2.04 | ejournals.eu |
| 9,10-bis(phenylethynyl)anthracene derivative (4b) | B3LYP/6-31G(d) | -5.35 | -3.30 | 2.05 | ejournals.eu |
| 9-(diphenylphosphoryl)-10-(phenylethynyl)anthracene (3a) | DFT | -6.06 | -2.01 | 4.05 | kyushu-u.ac.jp |
| 9-(diphenylphosphoryl)-10-(phenylethynyl)anthracene derivative (3c) | DFT | -5.69 | -2.00 | 3.69 | kyushu-u.ac.jp |
Ab Initio Methods for High-Level Electronic Structure Analysis
For situations demanding higher accuracy, particularly for benchmarking or studying complex electronic phenomena, ab initio methods are employed. These methods are derived directly from theoretical principles without the inclusion of experimental data or empirical parameterization that characterizes some DFT functionals. nist.gov Methods like Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Configuration Interaction (CI) provide a more rigorous treatment of electron correlation, which is the interaction between electrons.
While computationally expensive, ab initio calculations are crucial for obtaining precise energies, bond lengths, and vibrational frequencies. arxiv.org They are especially valuable for validating results from more economical DFT methods and for studying excited electronic states, where DFT can sometimes be less reliable. For a molecule like anthracene, ab initio simulations have been successfully used to compute detailed fluorescence spectra, demonstrating their power in capturing fine electronic and vibrational details. arxiv.org The combination of GW and extended dynamical mean-field theory (EDMFT) represents a promising ab initio scheme for accurately describing strongly correlated materials. aps.org
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the single bond connecting the phenylethyl group to the anthracene moiety allows for various rotational conformations (rotamers). Conformational analysis aims to identify the stable rotamers and map the potential energy surface that governs their interconversion.
A central focus of the conformational analysis of this compound is the study of the rotational barrier around the C9-C(alpha) single bond. The energy required to rotate the phenylethyl group is not negligible due to steric clashes between the substituent and the hydrogen atoms at the peri-positions (1 and 8) of the anthracene ring. This restricted rotation can lead to atropisomers—stereoisomers that are stable enough to be isolated due to a high energy barrier to interconversion. snnu.edu.cn
Theoretical calculations are used to map the potential energy surface as a function of the dihedral angle defined by the planes of the anthracene and the phenyl ring. The transition state for rotation is identified, and its energy relative to the ground state conformation defines the rotational barrier. Studies on the closely related 9-phenylanthracene (B14458) have calculated this barrier to be approximately 21 kcal/mol. nih.gov The presence of the additional methyl group in this compound is expected to further influence this barrier. The dynamics of such rotations have been studied in various triptycene (B166850) systems, where the interconversion between different isomers can be monitored. acs.org
Table 2: Calculated Rotational Barriers for Related Anthracene and Triptycene Derivatives This table provides context for the energy scales involved in the rotational dynamics of sterically hindered aromatic systems.
| Compound | System | Rotational Barrier (kcal/mol) | Source |
| 9-Phenylanthracene | Phenyl rotation | ~21 | nih.gov |
| 9-(1,1-dimethyl-2-phenylethyl)triptycene | Rotational isomerization | 40.4 | oup.com |
| 1-(9-anthracenyl)-1'-(9-triptycyl)ferrocene | Anthracenyl rotation | 11.6 | researchgate.net |
| 1-(9-anthracenyl)-1'-(9-triptycyl)ferrocene | Triptycyl rotation | 17.6 | researchgate.net |
Analysis of Steric Hindrance and Non-Bonded Interactions
Steric hindrance is the dominant factor governing the conformational preferences of this compound. The bulky nature of the phenylethyl group leads to significant repulsive non-bonded interactions with the peri-hydrogens of the anthracene core. Computational models allow for the quantification of these interactions. The preferred ground-state geometry is one that minimizes this steric strain, typically resulting in a conformation where the phenylethyl group is significantly twisted out of the anthracene plane.
Studies on similarly crowded molecules, such as triptycene derivatives synthesized from 9-(1,1-dimethyl-2-phenylethyl)anthracene, highlight the profound impact of steric congestion on both ground-state geometry and rotational dynamics. oup.com In some substituted dyes, steric hindrance has been shown to inhibit the geometric relaxation that typically occurs in the excited state, which in turn affects the photophysical properties by altering the degree of intramolecular charge transfer (ICT). rsc.org The analysis of these non-bonded interactions is crucial for understanding not only the molecule's shape but also its dynamic behavior and reactivity.
Theoretical Photophysical Process Modeling for this compound
Theoretical modeling is essential for elucidating the complex photophysical processes that occur after the molecule absorbs light. These models help to interpret experimental spectroscopic data and predict the emissive properties of the compound.
The primary tool for modeling excited states and electronic transitions is Time-Dependent Density Functional Theory (TD-DFT). kyushu-u.ac.jp TD-DFT calculations can predict the vertical transition energies, which correspond to UV-visible absorption, and the nature of the excited states involved. For anthracene derivatives, the lowest singlet excited state (S1) is typically a π-π* state localized on the anthracene framework. kyushu-u.ac.jp
Theoretical models are used to investigate various decay pathways from the excited state, including fluorescence, intersystem crossing (ISC) to the triplet manifold (T1), and non-radiative decay. For example, in 9,10-bis(phenylethynyl)anthracene (BPEA), theoretical calculations have rationalized its extremely low ISC yield by identifying a large energy gap between the relevant singlet and triplet states, thus favoring efficient fluorescence. researchgate.net In other systems, computational studies have explored how solvent polarity and steric effects can promote or inhibit intramolecular charge transfer (ICT) states, which strongly influences fluorescence color and quantum yield. rsc.orgiaea.org The simulation of fluorescence spectra, including vibrational fine structure, can be achieved through advanced methods that model the potential energy surfaces of both the ground and excited states. arxiv.org These theoretical insights are critical for designing anthracene-based molecules with specific desired optical properties for applications in materials science.
Mechanistic Investigations of Reactions Involving 9 1 Phenylethyl Anthracene
Stereoselective Transformations at the Anthracene (B1667546) Core
The bulky and chiral 9-(1-phenylethyl) substituent exerts significant facial bias on the anthracene system, directing the approach of reagents and influencing the stereochemical outcome of reactions at the 9,10-positions.
While specific studies on the Diels-Alder reactions of 9-(1-phenylethyl)anthracene are not extensively detailed in the surveyed literature, mechanistic insights can be drawn from investigations into closely related chiral 9-substituted anthracenes, such as 9-(1-methoxyethyl)anthracene and 1-anthracen-9-ylethanol. rsc.org These analogous systems demonstrate that the chiral substituent at the 9-position can induce high levels of diastereoselectivity in [4+2] cycloadditions with various dienophiles.
For the related compound 9-(1-methoxyethyl)anthracene, thermal and photoinduced Diels-Alder additions with dienophiles like maleic anhydride (B1165640) and N-methylmaleimide proceed with high diastereoselectivity, achieving ratios greater than 95:5. rsc.org The stereochemical outcome is dictated by the preferred conformation of the chiral side chain, which shields one face of the anthracene ring, thereby directing the dienophile to the less hindered face. The origins of this selectivity are attributed to a combination of steric hindrance and potential electronic interactions between the substituent and the approaching dienophile. rsc.org
In a related study on 9R-(1-methoxyethyl)anthracene reacting with p-benzoquinone, mechanistic work revealed that while refluxing in xylene gives a modest 60:40 ratio of cycloadducts, conducting the reaction at lower temperatures significantly enhances selectivity, affording the kinetic product in a 96:4 ratio. rsc.org This temperature dependence highlights the subtle balance of kinetic and thermodynamic control in these cycloadditions.
By analogy, it is proposed that the Diels-Alder reaction of this compound would proceed via a similar mechanism. The phenylethyl group would orient itself to minimize steric interactions, leading to a preferred facial approach by the dienophile and resulting in a high degree of diastereoselectivity. The precise level of selectivity would likely be influenced by factors such as the nature of the dienophile, solvent polarity, and reaction temperature. rsc.org
Table 1: Diastereoselectivity in Diels-Alder Reactions of Analogous Chiral 9-Substituted Anthracenes
| Anthracene Derivative | Dienophile | Conditions | Diastereomeric Ratio | Reference |
|---|---|---|---|---|
| 9-(1-Methoxyethyl)anthracene | Maleic Anhydride | Thermal/Photoinduced | >95:5 | rsc.org |
| 9-(1-Methoxyethyl)anthracene | N-Methylmaleimide | Thermal/Photoinduced | >95:5 | rsc.org |
| 1-Anthracen-9-ylethanol | Maleic Anhydride | Thermal | Reverse selectivity vs. methoxy (B1213986) derivative | rsc.org |
| 9R-(1-Methoxyethyl)anthracene | p-Benzoquinone | Reflux in xylene | 60:40 | rsc.org |
| 9R-(1-Methoxyethyl)anthracene | p-Benzoquinone | Lower temperature | 96:4 (Kinetic) | rsc.org |
Detailed mechanistic studies focusing specifically on nucleophilic addition to the anthracene framework of this compound were not found in the reviewed literature. However, the general principles of nucleophilic attack on aromatic systems suggest that the reaction would be challenging due to the aromatic stability of the anthracene core. Reactions would likely require highly activated nucleophiles or specific reaction conditions to overcome this barrier. The chiral phenylethyl group would be expected to play a significant role in directing the stereochemical outcome of any such additions at the 10-position by sterically hindering one face of the molecule.
Reactions at the Phenylethyl Side Chain and Their Stereochemical Outcomes
The phenylethyl side chain offers additional sites for chemical modification, with the chiral center being of particular interest for stereochemical studies.
Specific research on transformations directly involving the chiral carbon center of the 1-phenylethyl side chain attached to the anthracene core is not prominently featured in the available literature. Such reactions could include nucleophilic substitution or elimination at the benzylic position. The proximity of the bulky anthracene scaffold would likely impose significant steric hindrance, influencing the feasibility and mechanism of these transformations. Any reaction proceeding through a carbocationic intermediate at this center would be stabilized by both the phenyl and anthracenyl groups, but the stereochemical outcome would depend on the degree of facial shielding provided by the rotating aromatic systems.
The concept of using a chiral scaffold like this compound to control stereochemistry at a remote reaction site is a key strategy in asymmetric synthesis. While specific examples employing this exact scaffold for remote stereocontrol were not identified in the search, the principle relies on the fixed conformational bias imposed by the chiral group. This bias translates through the structure to influence reactions occurring at a distance, for instance, on a functional group tethered to either the anthracene core or the phenylethyl side chain. The effectiveness of such stereocontrol would be a function of the rigidity of the linker and the nature of the transition state of the remote reaction.
Photoreactivity and Photocycloaddition Mechanisms of this compound
Mechanistic investigations into the specific photoreactivity and photocycloaddition reactions of this compound are not detailed in the surveyed scientific literature. Anthracene and its derivatives are well-known to undergo [4+4] photodimerization upon irradiation with UV light, forming a dimer across the 9,10- and 9',10'-positions. It is highly probable that this compound would undergo a similar reaction. The presence of the chiral phenylethyl substituents would be expected to result in the formation of chiral dimers, with the stereoselectivity of the dimerization being governed by the steric interactions between the bulky groups in the excimer intermediate. Furthermore, photocycloaddition reactions with other unsaturated compounds are also a possibility, with the stereochemical outcome again being dictated by the facial shielding of the chiral substituent.
Dimerization Pathways and Stereoselectivity
The photodimerization of 9-substituted anthracenes, including this compound, proceeds via a [4+4] cycloaddition reaction upon exposure to ultraviolet radiation. This process involves the formation of a new covalent bond between the 9 and 10 positions of two anthracene moieties, resulting in a dimeric structure. The presence of the bulky 1-phenylethyl substituent at the 9-position significantly influences the dimerization process, introducing steric constraints that dictate the stereochemical outcome of the reaction.
Two primary dimerization pathways are possible: the formation of a "head-to-head" dimer and a "head-to-tail" dimer. In the head-to-head isomer, the 9-substituents of both anthracene units are in close proximity, leading to significant steric hindrance. Conversely, the head-to-tail arrangement positions the substituents on opposite sides of the newly formed central ring system, a sterically more favorable orientation. nih.gov For many 9-substituted anthracenes, the head-to-tail dimer is the thermodynamically preferred product due to reduced steric strain. nih.govjst.go.jp
The stereoselectivity of the dimerization can also be influenced by the reaction conditions, such as the solvent. The polarity of the solvent can affect the stability of the excimer intermediate, a transient complex formed between an excited-state and a ground-state anthracene molecule, which is a precursor to the dimer. nih.gov While specific studies on this compound are limited, research on analogous 9-substituted anthracenes indicates that solvent polarity can play a role in the ratio of syn and anti isomers formed in both head-to-head and head-to-tail configurations. researchgate.net
Table 1: Possible Stereoisomers of this compound Dimer
| Dimer Type | Stereoisomer | Description |
| Head-to-Head | Syn | The 1-phenylethyl groups are on the same face of the central ring. |
| Head-to-Head | Anti | The 1-phenylethyl groups are on opposite faces of the central ring. |
| Head-to-Tail | Syn | The 1-phenylethyl group of one monomer and the C10-H of the other are on the same face. |
| Head-to-Tail | Anti | The 1-phenylethyl group of one monomer and the C10-H of the other are on opposite faces. |
This table represents the theoretically possible stereoisomers. The actual observed products and their ratios depend on the specific reaction conditions.
Fundamental Studies on Reaction with External Substrates Under Irradiation (e.g., singlet oxygen)
Under irradiation in the presence of a photosensitizer and molecular oxygen, this compound can react with singlet oxygen (¹O₂), a highly reactive electronically excited state of oxygen. This reaction is a classic example of a [4π+2π] cycloaddition, where the singlet oxygen acts as the dienophile and the anthracene core acts as the diene. The primary product of this reaction is the 9,10-endoperoxide of this compound. scielo.org.coresearchgate.net
The mechanism involves the absorption of light by a photosensitizer, which then transfers its energy to ground-state triplet oxygen (³O₂) to generate singlet oxygen. The singlet oxygen then attacks the electron-rich central ring of the anthracene moiety. The rate of this reaction is influenced by several factors, including the concentration of singlet oxygen, the reactivity of the anthracene derivative, and the solvent. researchgate.net The presence of the electron-donating 1-phenylethyl group at the 9-position is expected to enhance the electron density of the anthracene ring system, thereby increasing its reactivity towards singlet oxygen compared to unsubstituted anthracene.
Table 2: Representative Rate Constants for Reactions of Anthracene Derivatives with Singlet Oxygen
| Anthracene Derivative | Solvent | k_r (M⁻¹s⁻¹) | k_q (M⁻¹s⁻¹) | k_total (M⁻¹s⁻¹) |
| 9,10-Dimethylanthracene | Various | - | - | 6.8 x 10⁷ - 5.7 x 10¹⁰ |
| 9,10-Diphenylanthracene | Various | - | - | - |
| Diethyl-3-3'-(9,10-anthracenediyl)bis acrylate | - | - | - | - |
The formation of the endoperoxide is a reversible process. The endoperoxide can thermally or photochemically revert to the parent anthracene and singlet oxygen. This reversibility has been a subject of interest for applications in singlet oxygen storage and release systems. The stability of the endoperoxide is influenced by the nature of the substituent at the 9-position.
Advanced Research Applications of 9 1 Phenylethyl Anthracene in Chemical Science Strictly Excluding Prohibited Categories
9-(1-Phenylethyl)anthracene as a Chiral Auxiliary in Asymmetric Organic Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the auxiliary biases the formation of one stereoisomer over another, and it can typically be recovered and reused after the transformation. wikipedia.org
Strategies for Inducing Enantioselectivity in Carbon-Carbon and Carbon-Heteroatom Bond Formations
The this compound moiety has been utilized as a chiral auxiliary to induce enantioselectivity in various chemical reactions, including carbon-carbon and carbon-heteroatom bond formations. For instance, in Diels-Alder reactions, the chiral environment provided by the auxiliary can direct the approach of the dienophile, leading to a high degree of diastereoselectivity. researchgate.net The stereochemical outcome is often influenced by the specific diastereomeric transition states, which can be affected by factors like the nature of the substituent on the anthracene (B1667546) core. researchgate.net For example, the reaction of (R)-9-(1-phenylethyl)aminoanthracene with maleic anhydride (B1165640) predominantly yields a specific diastereomer. researchgate.net
The formation of new carbon-carbon bonds with high stereocontrol is a fundamental goal in organic synthesis. rsc.orgnih.gov Chiral auxiliaries derived from anthracene have proven effective in achieving this. Similarly, the enantioselective formation of carbon-heteroatom bonds is crucial for the synthesis of many biologically active molecules and advanced materials. acs.orgresearchgate.netcornell.edu The steric and electronic properties of the this compound auxiliary can influence the stereochemical course of these reactions, enabling the synthesis of enantiomerically enriched products.
This compound as a Stereochemical Probe for Studying Intermolecular Interactions
The defined three-dimensional structure of this compound makes it an excellent tool for investigating the subtle forces that govern molecular recognition and self-assembly.
Fundamental Host-Guest Chemistry and Chiral Recognition Mechanisms
The principles of host-guest chemistry involve the binding of a smaller "guest" molecule within the cavity or on the surface of a larger "host" molecule. The specific and often chiral interactions between the host and guest are fundamental to molecular recognition. The this compound framework can be incorporated into larger host structures to study these interactions. The chirality of the phenylethyl group can lead to enantioselective recognition of chiral guest molecules. These interactions are driven by a combination of non-covalent forces, including hydrogen bonding, π-π stacking, and van der Waals forces. wiley.com
Principles of Supramolecular Assembly Driven by Chirality
Chirality can play a crucial role in directing the self-assembly of molecules into larger, well-defined supramolecular structures. wiley.commdpi.com The transfer of chirality from a single molecule to a macroscopic assembly is a key principle in supramolecular chemistry. wiley.com The this compound unit, with its inherent chirality, can be used as a building block for chiral supramolecular polymers and aggregates. wiley.com The π-π stacking interactions of the anthracene core, combined with the steric and chiral influence of the phenylethyl group, can guide the formation of helical or other asymmetric structures. wiley.comacs.orgnih.gov
Photophysical Probes and Fluorescent Tags in Fundamental Chemical Research Methodologies
The anthracene core of this compound provides it with useful photophysical properties, making it a valuable component in the design of fluorescent probes and tags. researchgate.netjlu.edu.cndiva-portal.org Anthracene derivatives are known for their high fluorescence quantum yields and distinct absorption and emission spectra. researchgate.netresearchgate.net
These compounds can be used to label molecules of interest, allowing for their detection and quantification through fluorescence spectroscopy. researchgate.net The fluorescence properties of the anthracene moiety can be sensitive to its local environment, making it a useful probe for studying processes such as protein folding, membrane dynamics, and molecular binding events. For instance, changes in the fluorescence intensity or wavelength can provide information about the polarity of the surrounding medium or the proximity of quenching species. oup.com
Derivatives of 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), a related class of compounds, are particularly noted for their high fluorescence quantum yields and have been explored for applications ranging from fluorescent dyes for DNA labeling to components in organic light-emitting diodes (OLEDs). researchgate.netejournals.eu The photophysical behavior of these molecules, including processes like excimer formation and energy transfer, is an active area of research. researchgate.netnih.gov
Table 1: Photophysical Properties of Selected Anthracene Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Reference |
| 9-(4-phenyl)anthracene derivatives | --- | --- | 0.20 - 0.75 | jlu.edu.cn |
| 9,10-bis(phenylethynyl)anthracene (BPEA) | ~430 | ~460 | High | ejournals.eunih.gov |
| Amino-substituted bis(phenylethynyl)anthracene (APA) | --- | --- | 0.58 | acs.org |
| 9-(Diphenylphosphoryl)-10-(phenylethynyl)anthracenes (DPPPEAs) | 360 - 430 | Varies with substituent and solvent | --- | acs.org |
Advanced Research Applications of this compound in Chemical Science
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research data specifically detailing the use of the chemical compound This compound for the advanced applications of "Exciton Coupling Studies and Energy Transfer Mechanisms in Molecular Assemblies" or as a tool for "Solvent Polarity and Viscosity Probing Techniques at a Molecular Level."
The requested topics are highly specific fields of photophysical chemistry that typically involve molecules with extensive, uninterrupted π-conjugated systems. These systems allow for the necessary electronic interactions, such as the formation of excimers or exciplexes, and exhibit significant changes in their fluorescence properties in response to their environment.
The molecular structure of this compound features a phenylethyl group attached to the 9-position of the anthracene core. Crucially, the ethyl bridge between the phenyl and anthracene moieties is saturated. This sp3-hybridized linker isolates the π-systems of the phenyl group and the anthracene core, preventing electronic conjugation between them. This structural feature makes it an unlikely candidate for the studies outlined.
In contrast, related and extensively studied compounds such as 9,10-bis(phenylethynyl)anthracene (BPEA) and 9-(2-phenylethenyl)anthracene possess sp or sp2-hybridized linkers (ethynyl or ethenyl groups), which extend the π-conjugation across the molecule. This extended conjugation is fundamental to their use in studying:
Exciton (B1674681) Coupling and Energy Transfer: The close packing of these conjugated molecules in assemblies allows their electronic states to couple, leading to phenomena like singlet fission and triplet-triplet annihilation, which are key energy transfer mechanisms. acs.orgchemrxiv.orgnih.govwpmucdn.comchemrxiv.org
Solvent Probing: The charge distribution in the excited state of these conjugated systems can be highly sensitive to the polarity of the surrounding solvent, leading to measurable shifts in their fluorescence spectra (solvatochromism). acs.orgiaea.org Similarly, the rotational freedom within these molecules can be hindered by solvent viscosity, affecting their fluorescence quantum yield, making them useful as molecular rotors or viscosity probes. iaea.org
Given the absence of specific research on this compound in these areas, it is not possible to generate the requested scientifically accurate article with detailed findings and data tables.
Synthesis and Comprehensive Characterization of Analogues and Derivatives of 9 1 Phenylethyl Anthracene
Structure-Reactivity and Structure-Property Relationship Studies in a Theoretical Context
Theoretical and experimental investigations are crucial for understanding the behavior of 9-(1-Phenylethyl)anthracene analogues. These studies provide insights into how molecular structure influences reactivity and physical properties.
Impact of Substituent Electronic and Steric Effects on Molecular Geometry and Dynamics
The introduction of substituents onto the anthracene (B1667546) core or the phenylethyl side chain significantly alters the molecule's geometry and dynamic behavior. The electronic nature (electron-donating or electron-withdrawing) and the sheer size (steric bulk) of these substituents dictate the conformation and rotational barriers within the molecule.
For instance, in 9,10-disubstituted anthracenes, bulky substituents can cause a twisting of the anthracene plane, a phenomenon known as a butterfly bent structure. researchgate.net This distortion from planarity has profound effects on the photophysical properties of the molecule. The orientation of substituents, such as a diphenylphosphoryl group, can lead to upfield shifts in the 1H NMR signals of adjacent protons, indicating a spatial electronic effect. kyushu-u.ac.jp
Furthermore, the crystal packing of these molecules is guided by substituent-driven intermolecular interactions. mdpi.com Phenyl substituents, for example, can facilitate C–H···π interactions, leading to specific lamellar-like or slipped π-stacking arrangements in the solid state. mdpi.com These packing motifs are crucial for properties like charge transport in organic electronic devices. mdpi.com
Positional Isomerism and Stereochemical Implications
The position of a substituent on the anthracene core has a dramatic effect on the molecule's properties. Anthracene has three distinct positions for mono-substitution: the 1-, 2-, and 9-positions. vaia.com The reactivity and the resulting properties of the derivative are highly dependent on which of these sites is functionalized. vaia.com
Studies on positional isomers of (diphenylthiophosphinoyl)anthracenes have shown that shifting the substituent from the 9-position to the 1- or 2-position can result in significant changes in solid-state fluorescence, with emission colors spanning blue, green, and yellow. rsc.org This is attributed to differences in both intramolecular effects, such as the deformation of the anthracene plane, and intermolecular interactions in the crystal lattice. rsc.org For example, substitution at the 9-position often leads to a more pronounced folding of the anthracene core. rsc.org
Positional isomerism also plays a key role in the kinetics of charge recombination and aggregation-induced emission (AIE) phenomena. digitellinc.com In a study of 9-styrylanthracene derivatives, the position of a cyano group on the styryl moiety (ortho, meta, or para) determined whether the compound exhibited aggregation-caused quenching or aggregation-induced enhancement of emission. digitellinc.com The ortho and para isomers showed a more significant "push-pull" effect, leading to longer-lived charge-separated states compared to the meta isomer. digitellinc.com
The photodimerization of 9-substituted anthracenes can lead to different stereochemical outcomes, namely head-to-head (HH) and head-to-tail (HT) dimers. researchgate.net The specific isomer formed can be influenced by the nature of the substituent at the 9-position.
Synthesis of Anthracene Derivatives with Modified Chiral Side Chains
The synthesis of anthracene derivatives with varied chiral side chains is a key area of research, allowing for the fine-tuning of chiroptical properties and the exploration of new functionalities.
Exploration of Diverse Chiral Alkyl/Aryl-Ethyl Substituents
The modification of the chiral side chain attached to the anthracene core allows for systematic studies of structure-property relationships. A variety of synthetic methods are employed to introduce diverse chiral alkyl and aryl-ethyl groups. For example, naphthalene (B1677914) derivatives with chiral branched alkyl chains have been synthesized to create "π-liquids" that exhibit chiroptical properties like circular dichroism (CD) and circularly polarized luminescence (CPL). researchgate.net These chiral liquids can even induce chiroptical activity in achiral molecules dissolved within them. researchgate.net
The synthesis of such derivatives often involves coupling reactions. For instance, Sonogashira coupling is used to prepare 9-(diphenylphosphoryl)-10-(phenylethynyl)anthracenes, which can then be further modified. kyushu-u.ac.jp Similarly, Suzuki coupling reactions are employed to synthesize various 9-substituted and 9,10-disubstituted anthracene derivatives. jlu.edu.cn
Introduction of Additional Stereogenic Centers
Introducing additional stereogenic centers into the side chain of 9-substituted anthracenes adds another layer of complexity and allows for the creation of molecules with more intricate three-dimensional structures. This can be achieved by using chiral building blocks or through stereoselective synthesis.
For example, in the synthesis of N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, chiral alpha-methyl groups were introduced into the side chain. nih.gov The resulting enantiomers showed significant differences in their biological activity, with the R-enantiomer being more active than the S-enantiomer in certain cases. nih.gov This highlights the importance of stereochemistry in determining the function of these molecules. The introduction of chiral centers can also be found in side chains attached to the anthracene nucleus via spacers, such as in compounds with an -NH-R⁷-O- linker where the R⁷ group contains a chiral carbon. google.com
Theoretical Comparative Analysis with Other Chiral Aromatic Systems
To better understand the properties of this compound and its derivatives, it is useful to compare them with other chiral aromatic systems through theoretical analysis. This comparative approach provides a broader context for interpreting experimental results and predicting the properties of new molecular designs.
Theoretical methods, particularly time-dependent density functional theory (TD-DFT), are powerful tools for calculating and predicting chiroptical properties like electronic circular dichroism (ECD) spectra. acs.org By comparing theoretical and experimental spectra, the absolute configuration of complex chiral molecules, such as the photodimers of anthracenecarboxylic acids, can be unambiguously determined. acs.org These calculations can be sensitive to the functionals used, necessitating a careful and often multi-faceted theoretical approach. acs.org
The study of chirality is not limited to a single class of molecules. Theoretical analyses are applied to a wide range of chiral systems, from biological molecules like L-DOPA to synthetic planarly chiral aromatic compounds containing paracyclophane units. nih.govstars-natur.cz This broad application of theoretical chemistry allows for the development of general principles governing chirality and its effects on molecular properties. For example, the chirality-induced spin selectivity (CISS) effect, a modern theory explaining many biochemical phenomena, is being explored through theoretical models based on quantum chemistry. nih.gov
By comparing the theoretical predictions for this compound derivatives with those for other chiral systems, researchers can identify common motifs and unique features, leading to a deeper understanding of the fundamental principles of chirality in aromatic compounds.
Data Tables
Table 1: Photophysical Properties of Selected Anthracene Derivatives
| Compound | λmax (nm) | Quantum Yield (Φf) | Key Feature | Reference |
| 9-(4-phenyl)anthracene derivative with -CHO group | - | - | Large Stokes shift (113 nm) | jlu.edu.cn |
| 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) | 430 | 0.10–0.30 | High fluorescence quantum yield | |
| 4,4′-difluoro-BPEA | - | - | Fast singlet fission rate | aip.org |
| 4-fluoro-4′-methoxy-BPEA | - | - | Slower singlet fission rate | aip.org |
| 9-[(E)-2-Phenylethenyl]anthracene | 390–410 | 0.20–0.75 | High thermal stability |
Helical Chirality in Relation to Point Chirality
The concept of chirality in molecules extends beyond simple stereocenters (point chirality) to more complex three-dimensional arrangements, including axial and helical chirality. snnu.edu.cn In the case of this compound, the molecule possesses a stereogenic center at the benzylic carbon of the 1-phenylethyl group, which is a form of point chirality. The interaction of this pre-existing chiral center with the bulky anthracene system introduces the potential for another form of chirality: helical chirality. This arises from the restricted rotation (atropisomerism) around the single bond connecting the phenylethyl substituent to the C9 position of the anthracene ring. nih.govacs.org
The rotation of the phenylethyl group around the C9-C(alpha) bond is sterically hindered by the hydrogen atoms at the peri-positions (C1 and C8) of the anthracene core. This hindrance forces the phenyl group and the anthracene moiety to exist in non-planar, propeller-like conformations. mdpi.com The inherent chirality of the 1-phenylethyl substituent can influence this rotational landscape, leading to a preference for one helical conformation (P- or M-helicity) over the other. This phenomenon is known as point-to-helical chirality transmission. researchgate.net
The transfer of chirality occurs because the two diastereomeric transition states for rotation are not equal in energy. The chiral environment created by the (R)- or (S)-configured phenylethyl group leads to a diastereomeric relationship between the possible rotational conformers. One rotamer will be thermodynamically more stable, resulting in an unequal population of the helical forms at equilibrium. This induced helicity can be detected and quantified using chiroptical techniques such as circular dichroism (CD) spectroscopy. researchgate.netnih.gov
While direct experimental studies on the rotational barrier and chiroptical properties of this compound are not extensively documented in publicly available literature, data from analogous systems provide strong evidence for this relationship. For instance, the calculated rotational barrier for the phenyl group in the parent 9-phenylanthracene (B14458) is significant, estimated to be around 21 kcal/mol, which is substantial enough to allow for the isolation of rotamers at low temperatures. researchgate.net The introduction of a chiral center, as in this compound, is expected to create a biased helical system. Studies on closely related chiral 9-substituted anthracenes used as chiral auxiliaries in Diels-Alder reactions have shown that the stereochemistry at the C9-substituent dictates the facial selectivity of the approaching dienophile, demonstrating the influence of the point chirality on the spatial environment around the anthracene system. acs.org
The table below summarizes the key concepts linking point and helical chirality in this context.
| Chirality Type | Description | Relevance to this compound |
| Point Chirality | Chirality centered at a single atom (stereocenter). | Present at the C1 carbon of the phenylethyl group, defined as (R) or (S). This is the inducing chiral element. |
| Helical Chirality | Chirality arising from a screw-shaped, non-planar molecular structure. | Potentially induced by the fixed point chirality, which forces the anthracene and phenyl rings into a preferred right-handed (P) or left-handed (M) helical arrangement due to hindered rotation. |
| Atropisomerism | Stereoisomerism resulting from hindered rotation about a single bond, where the rotational barrier is high enough to allow for the isolation of conformers (rotamers). | The C9-C(alpha) bond rotation is hindered by steric interactions with the peri-hydrogens of the anthracene ring. |
| Chirality Transfer | The transmission of chiral information from one element of chirality to another within a molecule. | The point chirality of the phenylethyl group is transferred to create a dominant helical chirality in the overall molecular conformation. researchgate.net |
Comparative Studies with Binaphthyl and Helicene Systems
To understand the stereochemical properties of this compound, it is instructive to compare it with two well-established classes of chiral molecules: binaphthyls and helicenes. These comparisons highlight the structural and energetic factors that govern axial and helical chirality.
Comparison with Binaphthyl Systems
1,1'-Binaphthyls, such as BINOL and BINAP, are archetypal examples of molecules with axial chirality. researchgate.netacs.org Their chirality arises from the hindered rotation around the C1-C1' bond connecting the two naphthalene rings. The steric clash between the hydrogen atoms at the 2, 2', 8, and 8' positions creates a high rotational barrier, leading to stable, non-interconverting enantiomers at room temperature. acs.org
| Feature | This compound | 1,1'-Binaphthyl Systems (e.g., BINOL) |
| Source of Chirality | Induced helical chirality arising from a combination of point chirality and restricted rotation. | Inherent axial chirality due to severely restricted rotation around a C-C single bond. researchgate.net |
| Stereogenic Element | A stereogenic axis (C9-C(alpha)) whose preferred conformation is dictated by a stereocenter. | A stereogenic axis (C1-C1') with a high barrier to racemization. |
| Stability of Chirality | The system is dynamic. While one helix is preferred, the other conformer exists in equilibrium. The rotational barrier is likely lower than in binaphthyls, making racemization possible under thermal conditions. researchgate.net | Axially chiral binaphthyls are typically configurationally stable at room temperature, with rotational barriers often exceeding 25 kcal/mol, allowing for easy separation of enantiomers. acs.org |
| Symmetry | The molecule is asymmetric (C1 symmetry). | Many useful binaphthyl ligands possess C2 symmetry, which is often advantageous in asymmetric catalysis. acs.org |
| Chiroptical Properties | Expected to show induced circular dichroism (CD) signals, with the intensity depending on the degree of helical preference. nih.govmdpi.com | Exhibit strong, characteristic exciton-coupled CD spectra due to the interaction of the naphthalene chromophores. researchgate.net |
Comparison with Helicene Systems
Helicenes are polycyclic aromatic compounds in which benzene (B151609) rings or other aromatic systems are ortho-fused to give a helical, screw-shaped molecule. dalalinstitute.com Their chirality is an intrinsic property of their entire molecular framework, a classic example of helical chirality. acs.org Carbohelicenes with five or more rings are chiral, and their racemization barriers increase significantly with the length of the helix. dalalinstitute.comnih.govuc.pt
| Feature | This compound | Helicene Systems (e.g., acs.orgHelicene) |
| Source of Chirality | Induced helical chirality resulting from the interaction of a chiral substituent with a flexible biaryl-like system. | Inherent and pronounced helical chirality due to the ortho-annulated aromatic framework. dalalinstitute.com |
| Nature of the Helix | A partial, propeller-like twist between two aromatic systems (anthracene and phenyl). The helical character is localized around the connecting bond. | A continuous, screw-shaped helix involving the entire conjugated system. |
| Racemization Barrier | Relatively moderate, determined by the steric hindrance around the C9-C(alpha) bond. researchgate.net | Generally very high for helicenes with n ≥ 6, making them configurationally robust. For example, the barrier for acs.orghelicene is ~36 kcal/mol. dalalinstitute.com |
| Structural Rigidity | The system is conformationally flexible, with rotation around the stereogenic axis being the primary dynamic process. | The helical structure is rigid, with racemization proceeding through a more planar, high-energy transition state. |
| Chiroptical Properties | Chiroptical response is induced and its magnitude is related to the diastereomeric excess of the helical conformers. | Exhibit exceptionally strong chiroptical properties (large molar rotations and high dissymmetry factors in CD and CPL) due to the large, inherently chiral chromophore. nih.gov |
Future Directions and Emerging Research Avenues for 9 1 Phenylethyl Anthracene in Chemical Sciences
Integration with Advanced Time-Resolved Spectroscopic Techniques for Dynamic Studies
The photophysical behavior of anthracene (B1667546) derivatives is rich with complex excited-state dynamics, including charge transfer, intersystem crossing, and structural relaxation. bohrium.comrsc.org Future research on 9-(1-Phenylethyl)anthracene will greatly benefit from the application of advanced time-resolved spectroscopic techniques to probe these ultrafast events.
Femtosecond Transient Absorption (fs-TA) spectroscopy is a powerful tool for mapping the entire lifecycle of photoexcited states. For anthracene derivatives, fs-TA has been used to observe processes like ultrafast charge separation and recombination, as well as the evolution from local excited states to charge transfer states. bohrium.comrsc.orgrsc.org Applying fs-TA to this compound could elucidate how the chiral phenylethyl group influences the stability and decay pathways of excited states. For instance, studies on related donor-acceptor dyads based on an anthracene core have revealed that structural manipulations can tune the intersystem crossing (ISC) mechanism and triplet state lifetimes. bohrium.com Similar investigations could reveal whether the phenylethyl group participates in charge transfer processes or sterically influences the excited-state geometry and subsequent relaxation dynamics.
Ultrafast Raman Loss Spectroscopy (URLS) offers a means to track structural changes in real-time during a photochemical process. rsc.org For molecules like 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), URLS has provided direct evidence of structural planarization in the excited state. rsc.orgrsc.org For this compound, URLS could monitor the vibrational modes of both the anthracene core and the phenylethyl substituent upon photoexcitation. This would provide unprecedented detail on how the chiral side chain interacts with the aromatic core in the excited state and the timescale of any conformational changes.
The table below summarizes key time-resolved techniques and their potential applications for studying the dynamics of this compound.
| Time-Resolved Technique | Potential Application for this compound | Relevant Findings in Related Systems |
| Femtosecond Transient Absorption (fs-TA) | Probing excited-state absorption, charge separation and recombination dynamics, intersystem crossing rates. | Revealed relaxation from local excited state to charge transfer state in anthracene derivatives. rsc.orgrsc.org |
| Time-Correlated Single Photon Counting (TCSPC) | Measuring fluorescence lifetimes and quenching dynamics in different solvent polarities. | Used to study solvent-dependent quenching and excimer formation in BPEA oligomers. nih.govacs.org |
| Ultrafast Raman Loss Spectroscopy (URLS) | Tracking vibrational mode changes to monitor structural dynamics (e.g., bond rotations, planarization) in the excited state. | Observed systematic shifts in Raman frequencies, indicating structural changes in excited BPEA. rsc.org |
| Nanosecond Flash Photolysis | Characterizing long-lived triplet states and their decay kinetics. | Explored triplet excited-state properties and singlet oxygen generation in anthracene carboxyimides. bohrium.com |
Exploration of Novel and Sustainable Synthetic Pathways for Derivatization
While classical methods like the Wittig reaction acs.org and Friedel–Crafts reactions beilstein-journals.org are effective for synthesizing anthracene derivatives, future work should focus on more sustainable and versatile methodologies for creating novel derivatives of this compound.
Transition metal-catalyzed cross-coupling reactions , such as Suzuki and Sonogashira reactions, have become indispensable for functionalizing aromatic cores. beilstein-journals.orgresearchgate.net These methods could be employed to introduce a wide variety of substituents onto the anthracene backbone of this compound, allowing for the fine-tuning of its electronic and photophysical properties. For example, introducing electron-donating or -withdrawing groups could modulate the molecule's absorption and emission wavelengths, as well as its potential for use in electronic devices.
C-H activation represents a paradigm shift in synthetic chemistry, offering a more atom-economical way to forge new bonds by directly functionalizing carbon-hydrogen bonds, thus avoiding the need for pre-functionalized starting materials. frontiersin.orgnih.gov Applying C-H activation strategies to the this compound scaffold would enable the direct attachment of functional groups at various positions on the anthracene ring, opening up pathways to complex derivatives that are difficult to access through traditional means.
Furthermore, the principles of green chemistry are increasingly important in synthetic design. frontiersin.orgnih.gov Researchers have demonstrated the functionalization of single-walled carbon nanotubes with anthracene using molten urea (B33335) as an environmentally friendly solvent. researchgate.net Another green approach is mechanochemistry, which uses ball milling to conduct reactions under solvent-minimized conditions, reducing waste and often shortening reaction times. rsc.org Exploring these sustainable methods for the synthesis and derivatization of this compound would align with modern environmental standards.
| Synthetic Strategy | Description | Potential Advantage for Derivatization |
| Transition Metal Catalysis | Utilizes catalysts (e.g., Palladium, Copper) for cross-coupling reactions (Suzuki, Sonogashira). beilstein-journals.orgresearchgate.net | High efficiency and functional group tolerance for adding diverse substituents to the anthracene core. |
| C-H Activation | Direct functionalization of C-H bonds, bypassing the need for halogenated or organometallic precursors. frontiersin.orgnih.gov | Atom-economical route to novel substitution patterns, reducing synthetic steps. |
| Green Chemistry Approaches | Methods that reduce or eliminate hazardous substances, such as using benign solvents (e.g., molten urea) or mechanochemistry. researchgate.netrsc.org | Environmentally friendly, reduced solvent waste, and potentially enhanced safety and efficiency. |
| Photocyclization | Intramolecular or intermolecular reactions induced by light to form new rings. beilstein-journals.org | Access to polycyclic aromatic hydrocarbons and complex fused systems under mild conditions. |
Computational Design of Enhanced Chiral Scaffolds Based on this compound Motifs
The inherent chirality of this compound makes it an excellent starting point for the computational design of more complex chiral materials. By using the this compound motif as a building block, new scaffolds can be designed for applications in chiral sensing, asymmetric catalysis, and chiroptical devices. rsc.org
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry. DFT can be used to predict the three-dimensional structures of novel derivatives, calculate their electronic properties, and estimate the energy barriers for conformational changes, such as racemization. nih.govresearchgate.netresearchgate.net For instance, DFT has been used to analyze the twisted conformation and enantiomerization barrier of new biaryl compounds derived from anthracene. nih.govresearchgate.netresearchgate.netexlibrisgroup.com Similar computational studies on new molecules built from this compound units could guide synthetic efforts toward targets with desired structural and stereodynamic properties.
A particularly promising application is the design of chiral sensors . Computational modeling can predict how a host molecule based on the this compound scaffold will interact with chiral guest molecules. beilstein-journals.org By calculating the binding energies and predicting the chiroptical response (e.g., changes in the circular dichroism spectrum) upon complexation, researchers can screen potential sensor candidates in silico before committing to challenging syntheses. This approach has been used to design sensors for a variety of analytes, from amino acids to volatile organic compounds. rsc.orgbeilstein-journals.org
Development of Theoretical Frameworks for Complex Chiroptical Phenomena and Their Prediction
While experimental measurement of chiroptical properties like optical rotation (OR) and electronic circular dichroism (ECD) is routine, the accurate theoretical prediction of these properties remains a significant challenge, especially for flexible molecules in solution. nih.govacs.org Future research will focus on developing more robust and accurate theoretical frameworks to predict and understand the complex chiroptical behavior of this compound and its derivatives.
Time-Dependent Density Functional Theory (TDDFT) is the most common method for calculating ECD spectra. acs.orgnih.govspringermedizin.de However, the accuracy of TDDFT calculations is highly dependent on the choice of functional, basis set, and the model used to account for solvent effects. nih.govspringermedizin.de A key future direction is the systematic benchmarking of different computational protocols to find the most reliable methods for molecules with an anthracene chromophore. nih.gov This would allow for the confident assignment of absolute configurations based on a comparison between calculated and experimental spectra. acs.org
Beyond standard ECD, more complex phenomena such as vibrational circular dichroism (VCD) and Raman optical activity (ROA) provide rich structural information. mdpi.com Developing theoretical models that can accurately predict these spectra for molecules like this compound would offer a more complete picture of its chiral structure in three dimensions.
Finally, the development of predictive models that go beyond single molecules is crucial. This includes frameworks to describe induced circular dichroism in host-guest complexes researchgate.net or the chiroptical properties of molecular aggregates. For example, exciton (B1674681) chirality theory can be used to predict the CD signal that arises from the spatial interaction of multiple chromophores. mdpi.com Applying and refining such models for systems based on this compound will be essential for designing new chiroptical materials and sensors. The development of data-driven models using computational parameters to predict chiroptical responses also represents a novel and powerful approach. nih.gov
| Theoretical Method | Application in Chiroptical Studies | Future Development Goal for this compound |
| Time-Dependent DFT (TDDFT) | Calculation of electronic circular dichroism (ECD) and UV-Vis absorption spectra. acs.orgnih.gov | Improving accuracy by benchmarking functionals and basis sets; reliable prediction of absolute configuration. |
| Coupled Cluster (CC) Theory | High-accuracy calculation of optical rotation (OR) and ECD for smaller molecules. nih.govacs.org | Developing more efficient CC methods to handle larger derivatives and flexible systems. |
| Ab Initio Methods | Solving the Schrödinger equation to provide a fundamental understanding of chiroptical properties without empirical parameters. vt.edumontana.edu | Increasing the feasibility of applying these computationally expensive methods to larger, more complex systems. |
| Exciton Chirality Models | Predicting induced CD in systems with multiple interacting chromophores (e.g., host-guest complexes, oligomers). mdpi.com | Developing quantitative models for predicting the CD of supramolecular assemblies based on the monomer unit. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 9-(1-Phenylethyl)anthracene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Wittig reactions using anthracene-9-carbaldehyde and phenylethyltriphenylphosphonium salts. Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >95% purity . For stereochemical control, the reaction’s inherent stereoselectivity (e.g., favoring trans-alkenes in Wittig reactions) must be considered .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) is critical for determining bond lengths, angles, and torsion angles. For example, anthracene derivatives typically exhibit planar aromatic systems (deviation <0.04 Å) with substituent-dependent dihedral angles (e.g., ~90° for bulky groups due to steric hindrance) . Refinement using SHELXL (R-factor <0.05) ensures accuracy, while hydrogen bonding (C–H···π interactions) stabilizes crystal packing .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies π→π* transitions (e.g., absorption peaks at 350–450 nm for anthracene derivatives) .
- Fluorescence Spectroscopy : Measures quantum yield (Φf = 0.20–0.75) and Stokes shift; anthracene derivatives often emit blue light (λem ~450–500 nm) .
- NMR : <sup>1</sup>H NMR confirms substitution patterns (e.g., singlet for H-10 in anthracene at δ ~8.5 ppm) .
Advanced Research Questions
Q. How do steric effects from the 1-phenylethyl group influence the photophysical and electrochemical properties of anthracene derivatives?
- Methodological Answer : Bulky substituents like 1-phenylethyl increase steric hindrance , reducing excimer formation and enhancing fluorescence quantum yield. Electrochemical studies (cyclic voltammetry) reveal oxidation potentials (E1/2 ~+1.2 V vs. Ag/AgCl) and HOMO/LUMO gaps (~3.0 eV), critical for applications in organic electronics . Computational modeling (DFT) validates experimental data, predicting charge distribution and frontier orbital energies .
Q. What strategies mitigate contradictions between computational predictions and experimental data (e.g., fluorescence lifetime vs. DFT results)?
- Methodological Answer : Discrepancies arise from solvent effects, aggregation, or incomplete basis sets in DFT. Solutions include:
- Solvent Correction : Use polarizable continuum models (PCM) for DFT .
- Lifetime Measurements : Time-resolved fluorescence spectroscopy accounts for environmental quenching .
- Crystallographic Validation : Compare computed geometries with SCXRD bond lengths/angles (e.g., anthracene planarity deviations <0.04 Å) .
Q. How can synthetic byproducts (e.g., cis-isomers or oligomers) be identified and minimized during scale-up?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
